molecular formula C46H64N12O12S2 B1498092 (1-beta-Mercaptopropionic acid-8-lys)vasopressin CAS No. 2989-84-6

(1-beta-Mercaptopropionic acid-8-lys)vasopressin

Cat. No. B1498092
CAS RN: 2989-84-6
M. Wt: 1041.2 g/mol
InChI Key: JIOHQWZEVLAAEZ-POFDKVPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-beta-Mercaptopropionic acid-8-lys)vasopressin, also known as Thio-VP, is a synthetic vasopressin analog that has been extensively studied for its biochemical and physiological effects. It is a modified form of vasopressin, a hormone that plays a crucial role in regulating water balance in the body. Thio-VP has been used in scientific research to investigate its mechanism of action and potential therapeutic applications.

Mechanism Of Action

(1-beta-Mercaptopropionic acid-8-lys)vasopressin binds to vasopressin receptors in the body, specifically the V1a receptor and V2 receptor. Activation of the V1a receptor leads to vasoconstriction and increased blood pressure, while activation of the V2 receptor leads to water reabsorption in the kidneys. (1-beta-Mercaptopropionic acid-8-lys)vasopressin has a higher affinity for the V1a receptor than vasopressin, which may contribute to its increased vasoconstrictive effects.
Biochemical and Physiological Effects
(1-beta-Mercaptopropionic acid-8-lys)vasopressin has been shown to have several biochemical and physiological effects in animal models and human studies. It has been shown to increase plasma levels of von Willebrand factor, a protein involved in blood clotting, and to decrease levels of proinflammatory cytokines. (1-beta-Mercaptopropionic acid-8-lys)vasopressin has also been shown to improve cognitive function in animal models and to have analgesic effects in humans.

Advantages And Limitations For Lab Experiments

(1-beta-Mercaptopropionic acid-8-lys)vasopressin has several advantages for use in lab experiments. It is stable and can be easily synthesized using solid-phase peptide synthesis. It has a high affinity for vasopressin receptors, making it a useful tool for investigating the role of vasopressin in various physiological processes. However, (1-beta-Mercaptopropionic acid-8-lys)vasopressin has limitations, including its potential for non-specific binding to other receptors and its potential for toxicity at high doses.

Future Directions

There are several future directions for research on (1-beta-Mercaptopropionic acid-8-lys)vasopressin. One area of interest is its potential as a therapeutic agent for conditions such as diabetes insipidus and hypovolemic shock. Another area of interest is its potential as a tool for investigating the role of vasopressin in cognitive function and pain processing. Additionally, further research is needed to determine the optimal dosing and administration of (1-beta-Mercaptopropionic acid-8-lys)vasopressin for therapeutic use.

Scientific Research Applications

(1-beta-Mercaptopropionic acid-8-lys)vasopressin has been used in scientific research to investigate its potential as a therapeutic agent for various conditions. It has been shown to have antidiuretic, vasoconstrictive, and antinociceptive effects, making it a promising candidate for the treatment of conditions such as diabetes insipidus, hypovolemic shock, and chronic pain.

properties

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H64N12O12S2/c47-18-5-4-9-29(40(64)51-24-38(50)62)54-45(69)35-10-6-19-58(35)46(70)34-25-72-71-20-17-39(63)52-31(22-27-11-13-28(59)14-12-27)42(66)55-32(21-26-7-2-1-3-8-26)43(67)53-30(15-16-36(48)60)41(65)56-33(23-37(49)61)44(68)57-34/h1-3,7-8,11-14,29-35,59H,4-6,9-10,15-25,47H2,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,64)(H,52,63)(H,53,67)(H,54,69)(H,55,66)(H,56,65)(H,57,68)/t29-,30-,31-,32-,33-,34-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOHQWZEVLAAEZ-POFDKVPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H64N12O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1041.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-beta-Mercaptopropionic acid-8-lys)vasopressin

CAS RN

2989-84-6
Record name Vasopressin, (1-beta-mercaptopropionic acid-8-lys)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002989846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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